2,5-Diamino-4,6-dihydroxypyrimidine

Descripción

Propiedades

IUPAC Name |

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJQFCTYLBBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967143 | |

| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-69-5, 102783-67-5, 527-57-1 | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminopyrimidin-4,6-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a key structural motif in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its hydrochloride salt, which is the common commercially available form. All quantitative data is presented in structured tables, and detailed experimental protocols from the literature are provided.

Chemical and Physical Properties

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,5-Diamino-1,6-dihydro-6-oxo-pyrimidin-4-ol | N/A |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Canonical SMILES | C1(=C(C(=O)NC(=N1)N)N)O | [1] |

| InChI Key | HWSJQFCTYLBBOF-UHFFFAOYSA-N | N/A |

| CAS Number | 40769-69-5 | N/A |

| Appearance | White to brown to dark purple powder/crystal | [2] |

| Physical State | Solid | [2] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClN₄O₂ | N/A |

| Molecular Weight | 178.58 g/mol | [1][2] |

| CAS Number | 56830-58-1 | [2] |

| Melting Point | No data available | [3] |

| Solubility | No data available for water or other solvents | [3] |

| pKa | No experimental data available | N/A |

| Purity | >98.0% (by HPLC) | [2][3][4] |

| Storage | Store in a cool, dark place under an inert atmosphere | [3] |

Synthesis and Reactivity

This compound hydrochloride is typically synthesized through a multi-step process. The following is a representative experimental protocol based on patent literature.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a four-step synthesis starting from dimethyl malonate and guanidine hydrochloride.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

To a solution of sodium methoxide in methanol, add guanidine hydrochloride.

-

Heat the mixture to 40-50°C with stirring.

-

Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue the reaction at the same temperature for 4-6 hours.

-

Distill off the methanol under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 4-5 with glacial acetic acid.

-

Cool the mixture to room temperature to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Nitrosation

-

Suspend the 2-amino-4,6-dihydroxypyrimidine in water.

-

Add a solution of sodium nitrite.

-

Cool the mixture and slowly add hydrochloric acid to adjust the pH to 2-3, which results in the formation of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.

-

Stir the reaction mixture at 50°C for 2 hours.

-

Cool the mixture and filter the solid product.

Step 3: Reduction

-

Suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water.

-

Heat the suspension to 20-40°C.

-

Slowly add a reducing agent, such as sodium hydrosulfide.

-

Maintain the temperature and stir for 1-4 hours.

-

Adjust the pH to neutral (pH 7) to precipitate the product.

-

Filter and dry the solid to yield this compound.

Step 4: Salt Formation

-

Suspend the this compound in methanol.

-

Heat the mixture to 50-70°C.

-

Slowly add concentrated hydrochloric acid.

-

Maintain the temperature and stir for 1-4 hours.

-

Cool the mixture to precipitate the hydrochloride salt.

-

Filter and dry the final product, this compound hydrochloride.

Reactivity

This compound is a key intermediate in the synthesis of other functionalized pyrimidines. A notable reaction is its chlorination to produce 2,5-diamino-4,6-dichloropyrimidine, a precursor for various pharmaceutical compounds. This reaction is typically carried out using phosphorus oxychloride in the presence of a quaternary ammonium chloride or an amine hydrochloride.

Biological Activity and Signaling Pathways

The direct biological activity of this compound is not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules with defined biological targets.

Research on structurally related compounds offers some insights into potential biological activities:

-

Enzyme Inhibition: A related compound, 2,4-diamino-6-hydroxypyrimidine, is known to be an inhibitor of GTP cyclohydrolase I, an enzyme involved in the de novo synthesis of tetrahydrobiopterin, a critical cofactor for several enzymes including nitric oxide synthase.[5]

-

Nitric Oxide Production: In a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines, the parent compound (2-amino-4,6-dihydroxypyrimidine) did not show significant inhibitory activity on immune-activated nitric oxide (NO) production in mouse peritoneal cells.[6]

-

Kinase Modulation: A recent study has identified a series of 2,5-diaminopyrimidine derivatives as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a member of the Src family of tyrosine kinases involved in B-cell receptor signaling.[7] This suggests that the 2,5-diaminopyrimidine scaffold may be a promising starting point for the development of selective kinase modulators.

Due to the lack of specific data on the direct interaction of this compound with biological targets, a signaling pathway diagram cannot be provided at this time.

Visualizations

Synthesis Workflow of this compound Hydrochloride

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride as described in the experimental protocol section.

Caption: Synthetic route to this compound HCl.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents. While comprehensive data on its physicochemical properties like melting point and solubility are currently lacking in the public domain, detailed synthetic protocols are available. Its direct biological activity and involvement in specific signaling pathways remain an area for future investigation. The exploration of its derivatives as kinase modulators highlights the potential of the 2,5-diaminopyrimidine scaffold in drug discovery. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,5-Diamino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,5-Diamino-4,6-dihydroxypyrimidine. This pyrimidine derivative is a key intermediate in the synthesis of various pharmacologically active compounds.

Molecular Structure and Properties

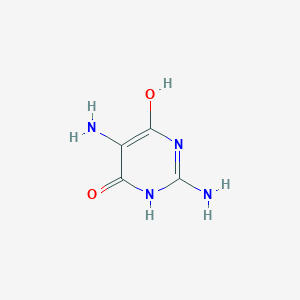

This compound is a heterocyclic organic compound with the chemical formula C4H6N4O2.[1][2] Its structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 5, and two hydroxyl groups at positions 4 and 6. The molecule can exist in several tautomeric forms, with the keto-enol tautomerism being particularly significant. The di-keto form, 2,5-diamino-1H-pyrimidine-4,6-dione, is a common tautomer. The IUPAC name for one of its common tautomeric forms is 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one.[1]

Below is a diagram representing the 2D molecular structure of this compound.

References

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS: 56830-58-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine, in its hydrochloride salt form (CAS Number: 56830-58-1), is a pivotal heterocyclic building block in synthetic organic chemistry. Its structural features, including multiple amino and hydroxyl functional groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its significant role as a key intermediate in the pharmaceutical industry, particularly in the development of antiviral and anticancer therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 56830-58-1 | [4] |

| Molecular Formula | C₄H₆N₄O₂ · HCl | [4][5] |

| Molecular Weight | 178.58 g/mol | [4][5] |

| Appearance | White to brown to dark purple crystalline powder | [2][3] |

| Melting Point | >300 °C | [6] |

| Purity | ≥98% (by HPLC) | [1] |

| Storage | Room temperature, in a cool, dark place, under inert gas | [4] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone hydrochloride, 2,5-Diaminopyrimidine-4,6-diol hydrochloride |

Synthesis

The synthesis of this compound hydrochloride has been documented through several routes, most commonly commencing with a dialkyl malonate and guanidinium hydrochloride. The general synthetic pathway involves cyclization, nitrosation, reduction, and subsequent salt formation.

General Synthetic Pathway

Caption: General synthetic scheme for this compound HCl.

Experimental Protocols

This method involves the cyclization of dimethyl malonate with guanidinium hydrochloride, followed by nitrosation, reduction, and salt formation, affording a total yield of approximately 75% with a purity of 99.0%.[2]

Step 1: Cyclization

-

Add guanidinium hydrochloride to a sodium methoxide solution.

-

Heat the mixture to 35-50 °C with stirring.

-

Add dimethyl malonate dropwise while maintaining the temperature.

-

Continue the reaction at 35-50 °C for 0.5-6 hours.

-

After the reaction, perform vacuum distillation, dissolve the residue in water, and adjust the pH to 0-8 with acid.

-

Cool the solution to induce precipitation, filter, and dry the solid to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Nitrosation

-

Suspend the 2-amino-4,6-dihydroxypyrimidine intermediate in water.

-

Add a 30% aqueous sodium hydroxide solution and heat to 40 °C with stirring.

-

Add sodium nitrite.

-

Adjust the pH to 2-3 by dropwise addition of concentrated hydrochloric acid over 1 hour.

-

Maintain the reaction at 50 °C for 2 hours.

-

Cool the mixture, filter, and dry the solid to yield 2-amino-5-nitroso-4,6-dihydroxypyrimidine.[2]

Step 3: Reduction and Salt Formation

-

The 2-amino-5-nitroso-4,6-dihydroxypyrimidine is reduced. While the patent mentions reduction, specific details of the reducing agent and conditions are not fully elaborated in the abstract.[2] Common reducing agents for this transformation include sodium dithionite or catalytic hydrogenation.

-

The resulting this compound is then treated with concentrated hydrochloric acid in methanol at 35-70 °C.

-

The reaction is maintained at 50-80 °C for 0.5-4 hours.

-

Upon cooling, the hydrochloride salt precipitates and is collected by filtration and dried.[2]

Analytical Characterization

Table 2: Suggested Analytical Methods for Characterization

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants of the non-exchangeable protons. |

| ¹³C NMR | Chemical shifts of the carbon atoms in the pyrimidine ring. |

| FT-IR | Characteristic vibrational frequencies for N-H, O-H, C=O, and C=N bonds. |

| Mass Spectrometry | Molecular ion peak to confirm the molecular weight and fragmentation pattern for structural elucidation. |

| HPLC | Assessment of purity and detection of any impurities. |

Biological Role and Applications

The primary significance of this compound hydrochloride lies in its role as a key intermediate in the synthesis of pharmacologically active compounds.

Intermediate in Drug Synthesis

This pyrimidine derivative is a crucial precursor in the production of antiviral drugs, most notably Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] It is also utilized in the synthesis of various anticancer agents.[1] The synthetic utility often involves the conversion of the dihydroxy pyrimidine to a dichloropyrimidine, which is then further functionalized.

Caption: Synthetic utility of this compound HCl.

A common subsequent reaction is the chlorination of this compound hydrochloride.

-

Dry this compound hydrochloride is heated with phosphorus oxychloride in the presence of a quaternary ammonium chloride (e.g., N-ethyl-N-methyl piperidinium chloride).

-

The reaction mixture is heated at approximately 105 °C for 24 hours with stirring.

-

The work-up procedure typically involves removal of excess phosphorus oxychloride, followed by pouring the mixture into water and adjusting the pH to isolate the 2,5-diamino-4,6-dichloropyrimidine product. This process has been reported with yields around 65%.

Direct Biological Activity

There is a lack of significant evidence in the reviewed literature regarding the direct biological activity of this compound hydrochloride. Its primary role appears to be that of a synthetic precursor. A study on related 5-substituted 2-amino-4,6-dihydroxypyrimidine analogues found them to be devoid of any nitric oxide (NO) inhibitory activity. While this is an indirect observation, it may suggest a similar lack of activity for the parent compound. No significant data on its cytotoxicity or effects on cell viability have been reported.

Safety and Handling

This compound hydrochloride is intended for laboratory research purposes only.[4] Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [4] |

| Handling | Handle in a well-ventilated area. Prevent dust formation. | [4] |

| Storage | Keep the container tightly closed in a cool, dark, and dry place, preferably under an inert atmosphere. | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [4] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [4] |

| First Aid (Inhalation) | Move to fresh air. | [4] |

| First Aid (Ingestion) | Rinse mouth. Do not induce vomiting. | [4] |

| Disposal | Dispose of in accordance with local, regional, and national regulations. | [4] |

Conclusion

This compound hydrochloride is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-established synthetic routes and its role as a key intermediate in the manufacture of important therapeutics like Abacavir underscore its importance. While a comprehensive profile of its direct biological activities and some of its physicochemical properties are not fully elucidated in publicly available literature, its synthetic utility is clear. Further research to fully characterize this compound, including the acquisition of detailed spectral data and investigation into any potential intrinsic biological effects, would be beneficial for the scientific community.

References

Physical and chemical properties of 2,5-Diamino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a pyrimidine derivative of significant interest in medicinal and process chemistry. It primarily serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Its structural features, particularly the presence of multiple reactive amino and hydroxyl groups, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and its role as a key synthetic intermediate.

Physical and Chemical Properties

Quantitative data for this compound is primarily available for its hydrochloride salt, which is the more common commercial form.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₄H₆N₄O₂[1] | C₄H₆N₄O₂ · HCl[2] |

| Molecular Weight | 142.12 g/mol [1] | 178.58 g/mol [2] |

| Appearance | Not specified in searches | White to brown to dark purple crystalline powder[3] |

| Melting Point | Not specified in searches | No data available[2] |

| Solubility | Not specified in searches | Soluble in aqueous solutions[4] |

| Purity | Not specified in searches | ≥ 98% (HPLC)[2][3] |

| Stability | Not specified in searches | Stable under proper conditions[2] |

| Storage | Not specified in searches | Store at 2 - 8 °C[4] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves a multi-step process starting from dimethyl malonate and guanidine hydrochloride. The overall process includes cyclization, nitrosation, reduction, and finally, salt formation.[5]

Step 1: Cyclization

-

Guanidine hydrochloride, dimethyl malonate, and sodium methoxide are reacted to form a pyrimidine ring. The molar ratio of the reactants is typically 1:(1.0-1.5):(1.5-3.5) respectively.[5]

Step 2: Nitrosation

-

The product from the cyclization step is reacted with sodium nitrite in an aqueous solution of sodium hydroxide.[5]

-

The reaction mixture is heated to 60°C, and then concentrated hydrochloric acid is added dropwise to adjust the pH to 2-3.[5]

-

The reaction is maintained at 60°C for 30 minutes, after which the intermediate product is obtained by cooling, filtration, and drying.[5]

Step 3: Reduction

-

The nitrosated intermediate is suspended in water and heated to 20-40°C.[5]

-

Sodium hydrosulfide is then added dropwise, maintaining the temperature between 20-40°C.[5]

-

The reaction is allowed to proceed for 0.5-4 hours, after which the pH is adjusted to 0-9 with an acid to precipitate the product, this compound.[5]

Step 4: Salt Formation

-

The crude this compound is dissolved in methanol and heated to 35-70°C.[5]

-

Concentrated hydrochloric acid is then added dropwise, and the reaction is maintained at 50-80°C for 0.5-4 hours.[5]

-

Upon cooling, this compound hydrochloride crystallizes and is collected by filtration and drying.[5]

An alternative method involves the hydrolysis of 5-acetamido-2-amino-4,6-dihydroxypyrimidine with concentrated hydrochloric acid.[6]

-

Crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine is heated with concentrated hydrochloric acid at 70-75°C for 1 hour.[6]

-

The mixture is then cooled in an ice bath, and the resulting product is filtered, washed with dilute HCl and acetone, and then dried.[6]

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of other important chemical entities. A notable example is its use in the preparation of 2,5-diamino-4,6-dichloropyrimidine, which is a vital intermediate for various pharmaceuticals.

The chlorination of this compound is typically achieved using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.[7]

Visualizations

Caption: Synthetic workflow for this compound Hydrochloride.

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

- 1. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 4. nbinno.com [nbinno.com]

- 5. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Tautomerism of 2,5-Diamino-4,6-dihydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric landscape of 2,5-diamino-4,6-dihydroxypyrimidine. Due to the critical role of tautomerism in influencing the physicochemical properties and biological activity of heterocyclic compounds, a thorough understanding of the potential tautomeric forms of this molecule is paramount for its application in drug design and development. This document outlines the probable tautomers, details the experimental and computational methodologies for their investigation, and presents a framework for understanding their equilibrium.

Introduction to Tautomerism in Pyrimidines

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases. Their tautomeric state can significantly affect their hydrogen bonding capabilities, solubility, and interactions with biological targets. Prototropic tautomerism, involving the migration of a proton, is common in pyrimidines with hydroxyl and amino substituents.[1][2] In the case of this compound, both keto-enol and amine-imine tautomerism are possible, leading to a variety of potential structures.

Derivatives of 4-hydroxypyrimidine can undergo keto-enol tautomerization in solution, with a general preference for the keto form in the solid state.[3][4][5] The presence of amino groups introduces the possibility of amine-imine tautomerism. The interplay of these tautomeric possibilities results in a complex equilibrium that is influenced by the physical state (solid or solution), solvent polarity, pH, and temperature.[6][7]

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is expected to be between the di-keto, enol-keto, and di-enol forms, further complicated by the amine-imine tautomerism of the amino groups. The most probable and energetically favorable tautomers are depicted below. Computational studies on analogous molecules, such as 4,5-diamine-2,6-dimercaptopyrimidine, have shown that the dithione (analogous to di-keto) form is the most stable.[8]

Caption: Potential tautomeric equilibria for this compound.

Experimental Protocols for Tautomerism Investigation

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. 1H and 13C NMR spectra can provide information about the time-averaged structure of the molecule. By analyzing chemical shifts, coupling constants, and performing variable temperature studies, it is possible to deduce the predominant tautomeric form and potentially quantify the equilibrium.

Detailed Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d6, D2O, CD3OD).

-

1H NMR: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Observe changes in the chemical shifts of labile protons (NH and OH) to infer proton exchange and equilibrium shifts.

-

13C NMR: Acquire spectra to identify the chemical shifts of carbonyl carbons (in keto forms) versus hydroxyl-bearing carbons (in enol forms).

-

2D NMR (HSQC, HMBC): Use these experiments to confirm assignments of protons and carbons and to establish connectivity within the molecule, aiding in the definitive identification of the tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. Shifts in the absorption maxima (λmax) upon changes in solvent or pH can indicate a shift in the tautomeric equilibrium.[1][2]

Detailed Methodology:

-

Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarity and in buffer solutions of different pH.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λmax values. A significant shift in λmax with solvent polarity or pH suggests a change in the predominant tautomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups and can help distinguish between keto and enol forms in the solid state.[8]

Detailed Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound.

-

Spectral Acquisition: Record the FTIR spectrum.

-

Data Analysis: Look for characteristic absorption bands:

-

Keto form: Strong C=O stretching vibrations (typically 1650-1750 cm-1).

-

Enol form: O-H stretching vibrations (typically 3200-3600 cm-1) and C=C stretching vibrations.

-

Amino/Imino forms: N-H stretching and bending vibrations.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the positions of hydrogen atoms, which can definitively identify the tautomeric form present in the crystal.[3]

Detailed Methodology:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the tautomeric form.

Caption: Experimental workflow for the investigation of tautomerism.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[8][9]

Detailed Methodology:

-

Structure Generation: Generate 3D structures of all plausible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Calculate the relative electronic energies, including ZPVE corrections, to determine the relative stabilities of the tautomers.

-

Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to compare with experimental data.

Quantitative Data Summary

Table 1: Relative Energies of Tautomers (Computational)

| Tautomer | Gas Phase ΔE (kcal/mol) | Solution (Water) ΔE (kcal/mol) |

| Di-keto | 0.00 (Reference) | 0.00 (Reference) |

| Enol-keto | Data to be determined | Data to be determined |

| Di-enol | Data to be determined | Data to be determined |

| Amine-Imine | Data to be determined | Data to be determined |

Table 2: Characteristic Spectroscopic Data

| Tautomer | 13C NMR (C=O) (ppm) | IR (C=O) (cm-1) | UV-Vis λmax (nm) |

| Di-keto | Data to be determined | Data to be determined | Data to be determined |

| Enol-keto | Data to be determined | Data to be determined | Data to be determined |

| Di-enol | Data to be determined | Data to be determined | Data to be determined |

Conclusion

The tautomerism of this compound is a complex interplay of keto-enol and amine-imine forms. A multi-pronged approach combining various spectroscopic techniques and computational modeling is essential for a complete understanding of its tautomeric behavior. The experimental and theoretical protocols outlined in this guide provide a robust framework for researchers to elucidate the predominant tautomeric forms and their relative stabilities. This knowledge is critical for the rational design of novel therapeutics and for understanding the chemical biology of this important pyrimidine derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. deepdyve.com [deepdyve.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 2,5-Diamino-4,6-dihydroxypyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the available spectral data and analytical methodologies for 2,5-Diamino-4,6-dihydroxypyrimidine and structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound. Diaminopyrimidine derivatives are a known class of compounds that act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This makes them subjects of interest in the development of antimicrobial and antineoplastic agents. A thorough understanding of the spectral characteristics of these molecules is essential for their identification, characterization, and the elucidation of their structure-activity relationships.

Spectral Data

The following tables summarize the available spectral data for compounds structurally related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs (Solvent: DMSO-d₆)

| Substituent at C5 | δ (ppm) - OH (2H, bs) | δ (ppm) - NH₂ (2H, bs) | δ (ppm) - Other Protons | Reference |

| Methyl | 10.70 | 6.88 | 1.57 (3H, s, CH₃) | [1] |

| Ethyl | 10.30 | 6.30 | 2.14 (2H, q, J=7.3 Hz, CH₂), 0.88 (3H, t, J=7.3 Hz, CH₃) | [1] |

| Isopropyl | 10.45 | 6.62 | 2.96 (1H, sept, J=7.1 Hz, CH), 1.08 (6H, d, J=7.1 Hz, CH₃) | [1] |

| Phenyl | 10.60 | 6.74 | 7.50 (2H, d, phenyl), 7.19 (2H, t, phenyl), 7.02 (1H, t, phenyl) | [1] |

Table 2: ¹³C NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs (Solvent: DMSO-d₆)

| Substituent at C5 | δ (ppm) - C4 & C6 | δ (ppm) - C2 | δ (ppm) - C5 | δ (ppm) - Other Carbons | Reference |

| Methyl | 164.97 | 152.53 | 84.06 | 8.11 (CH₃) | [1] |

| Ethyl | 164.47 | 152.54 | 91.88 | 15.62 (CH₂), 13.89 (CH₃) | [1] |

| Isopropyl | 164.19 | 152.40 | 94.80 | 22.94 (CH), 20.96 (CH₃) | [1] |

| Phenyl | 162.84 | 152.02 | 106.11 | 135.40, 130.26, 126.84, 124.19 (phenyl) | [1] |

Mass Spectrometry (MS)

A partial MS/MS spectrum for this compound is available from the NIST Mass Spectrometry Data Center. The precursor ion has a mass-to-charge ratio (m/z) of 143.0564. The major fragment ions are observed at m/z 102 and 87.1.[2]

UV-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectral Data of 4,6-Dihydroxypyrimidine and its Derivatives

| Compound | Solvent/Conditions | λmax (nm) | log ε | Reference |

| 4,6-Dihydroxypyrimidine | 0.1–100% Sulfuric Acid | 252 | 3.97 | [3][4] |

| (Protonated form) | 242 | 3.93 | [3][4] | |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | 0.1–100% Sulfuric Acid | 252 | 4.07 | [3][4] |

| (Protonated form) | 242 | 3.93 | [3][4] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Cap the NMR tube and gently agitate until the sample is completely dissolved. Sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-180 ppm).

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For diaminopyrimidines, positive ion mode is typically used.

-

Parameters:

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: A range sufficient to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., water, ethanol, buffer solution) of known concentration.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is in the range of 1-10 µg/mL.

Measurement:

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength Range: Scan from 200 to 400 nm.

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

The wavelength of maximum absorbance (λmax) is recorded.

-

Signaling Pathway and Experimental Workflows

Diaminopyrimidines are known to interfere with the folate biosynthesis pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). This pathway is essential for the synthesis of precursors for DNA and RNA.[5][6][7][8]

Folate Biosynthesis Pathway

Caption: The folate biosynthesis pathway, a target for diaminopyrimidine inhibitors.

General Experimental Workflow for Spectral Analysis

Caption: A generalized workflow for the spectral analysis of a chemical compound.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Reactivity of 2,5-Diamino-4,6-dihydroxypyrimidine

Introduction

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents.[1] Its unique structure, featuring multiple amino and hydroxyl functional groups, imparts a high degree of reactivity, making it an essential intermediate for developing diverse therapeutic molecules, including antiviral and anticancer drugs.[1] For researchers and professionals in drug development, a comprehensive understanding of the stability and reactivity of this pyrimidine derivative is paramount. These physicochemical properties directly influence its storage, handling, synthetic utility, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides a detailed technical overview of the stability and reactivity of this compound, supported by experimental protocols and data.

Physicochemical Properties

The hydrochloride salt is the common commercial form of this compound. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄H₆N₄O₂ · HCl | [3][4] |

| Molecular Weight | 178.58 g/mol | [3][4] |

| Appearance | White to Brown to Dark purple powder/crystal | [5] |

| Purity | >98.0% (T)(HPLC) | [3][5][6] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [3] |

| CAS Number | 56830-58-1 | [3] |

| Solubility | Soluble in Aqueous Alkali | [7] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) |

Stability Profile

The stability of this compound is a critical factor for its application in research and manufacturing.

General and Thermal Stability

The hydrochloride salt of this compound is stable under proper storage conditions.[3] It is recommended to store the compound in a tightly closed container in a cool, dark, and well-ventilated place, preferably under an inert gas, as it can be air-sensitive.[3] The compound is incompatible with strong oxidizing agents.[3]

Upon combustion or exposure to high temperatures, it undergoes decomposition, generating hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen chloride (HCl) gas.[3]

Chemical Stability

The presence of multiple activating groups (amino and hydroxyl) on the pyrimidine ring influences its chemical stability. Studies on structurally related compounds, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), have shown that the pyrimidine core can be susceptible to degradation under harsh conditions. For instance, FapyGua, a DNA lesion, undergoes complete decomposition during hot formic acid hydrolysis.[8][9] This suggests that strong acidic environments may compromise the integrity of the this compound ring structure. Milder hydrolyzing agents, such as hydrogen fluoride in pyridine, were found to be necessary for the quantitative release of FapyGua from DNA, indicating that reaction conditions must be carefully selected when working with this class of compounds.[8][9]

| Condition | Observation | Potential Products |

| Storage | Stable under cool, dark, inert conditions.[3] | - |

| Incompatible Materials | Reacts with oxidizing agents.[3] | Various oxidation products |

| Thermal Decomposition | Decomposes at high temperatures.[3] | CO, CO₂, NOx, HCl |

| Strong Acid Hydrolysis | Potential for ring degradation (inferred from related compounds).[8][9] | Ring-opened byproducts |

Reactivity Profile

The reactivity of this compound is primarily dictated by its electron-rich pyrimidine ring and the nucleophilic character of its amino and hydroxyl substituents. This enhanced reactivity makes it a versatile intermediate in organic synthesis.[1]

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of various pharmaceuticals.[1] It serves as an essential building block for antiviral agents like Abacavir and for certain anticancer compounds.[1][10] Its ability to undergo diverse chemical modifications allows for the construction of complex molecular architectures.[1]

Key Chemical Reactions: Chlorination

A significant reaction of this compound is its conversion to 2,5-dichloro-4,6-pyrimidinediamine, a crucial intermediate for further functionalization.[11]

-

Direct Chlorination: Attempts to directly chlorinate the dihydroxypyrimidine using phosphorus oxychloride (POCl₃) are often met with limited success. These reactions typically result in low yields (<10%) and significant degradation of the pyrimidine ring.[11]

-

Vilsmeier Reagent Method: A more efficient and higher-yielding method involves the use of a Vilsmeier reagent (e.g., formed from POCl₃ and dimethylformamide).[11] This process proceeds in two steps:

-

First, the dihydroxypyrimidine is treated with the Vilsmeier reagent to form a stable bis-formamidine intermediate.

-

This intermediate is then hydrolyzed under acidic conditions to yield the desired 2,5-dichloro-4,6-pyrimidinediamine in high purity and with a significantly improved overall yield of around 76%.[11]

-

| Method | Key Reagents | Reported Yield | Key Advantages/Disadvantages |

| Direct Chlorination | Phosphorus oxychloride (POCl₃) | <10% | Disadvantages: Low and inconsistent yields, high potential for pyrimidine ring degradation.[11] |

| Vilsmeier Reagent | Vilsmeier reagent (from POCl₃/DMF), then HCl | ~76% | Advantages: High yield and purity, milder conditions for subsequent steps.[11] |

Biological Reactivity

In biochemical contexts, this compound and its derivatives are valuable tools for studying metabolic pathways.[1] Its structural similarity to endogenous purines and pyrimidines allows it to act as a substrate or inhibitor in various enzymatic reactions, providing insights into nucleic acid metabolism.[1] A related metabolite, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine, is an intermediate in purine metabolism formed from GTP, highlighting the biological relevance of this structural motif.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results when working with this compound.

Protocol 1: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine (Vilsmeier Reagent Method)

This protocol is adapted from established high-yield procedures.[11]

-

Step 1: Formation of the Bis-formamidine Intermediate

-

In an inert solvent (e.g., 1,2-dichloroethane), treat this compound hemisulfate with at least 4 molar equivalents of a Vilsmeier reagent.

-

Heat the reaction mixture at a temperature ranging from 0 to 110°C (reflux is often convenient) for 12 to 48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid intermediate by filtration, wash with water, and dry.

-

-

Step 2: Hydrolysis to the Final Product

-

Dissolve the isolated intermediate in 95% ethanol.

-

Add 6N aqueous hydrochloric acid to the solution.

-

Heat the mixture at approximately 55°C for 30 minutes.

-

The product, 2,5-dichloro-4,6-pyrimidinediamine, will precipitate from the solution.

-

Collect the pure product by filtration, wash, and dry.

-

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a standardized method for assessing thermal stability.[13]

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound hydrochloride into a DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Experimental Parameters:

-

Set the desired temperature program, including the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min).

-

Select an appropriate atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine key thermal events, such as the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.

Visualizations

The following diagrams illustrate key relationships and workflows related to the stability and reactivity of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound Hydrochloride | 56830-58-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 8. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

The Biological Significance of Diaminodihydroxypyrimidine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminodihydroxypyrimidine scaffolds are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. As privileged structures, they serve as versatile pharmacophores in the design of novel therapeutic agents. Their unique chemical architecture allows for multi-point interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, kinase inhibitory, and antimicrobial activities. This technical guide provides an in-depth overview of the biological significance of diaminodihydroxypyrimidine compounds, with a focus on their applications in oncology. It details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Anticancer Activity and Kinase Inhibition

A primary focus of research into diaminodihydroxypyrimidine derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by targeting key proteins involved in cell cycle regulation and signal transduction, particularly protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[1] Diaminopyrimidine derivatives have been successfully designed as potent inhibitors of various CDKs. For instance, a series of 2,4-diaminopyrimidine derivatives have been developed as highly potent and selective inhibitors of CDK7, a kinase that plays a dual role in regulating both the cell cycle and transcription.[2] One such compound, compound 22 , demonstrated a CDK7 inhibitory IC50 of 7.21 nM and exhibited excellent selectivity over other CDKs, including CDK9.[2] This inhibition of CDK7 leads to the suppression of phosphorylation of downstream targets like RNA polymerase II and CDK2, ultimately resulting in G1/S phase cell cycle arrest and apoptosis in cancer cells.[2] Another series of 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives, based on the inhibitor NU6027, have shown inhibitory activity against CDK1/cyclin B1 and CDK2/cyclin A3 in the low micromolar range.[3] Furthermore, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors, with compound 17 exhibiting an exceptionally low IC50 of 0.29 nM and demonstrating antitumor activity in preclinical models.[4]

Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase is a non-receptor tyrosine kinase that plays a critical role in tumor development and metastasis. Diaminopyrimidine derivatives based on the FAK inhibitor TAE-226 have been synthesized and evaluated for their anticancer properties. Compound A12 from this series displayed potent anticancer activity against A549 and MDA-MB-231 cell lines, with IC50 values of 130 nM and 94 nM, respectively.[5]

Other Kinase Inhibition

The versatility of the diaminopyrimidine scaffold extends to the inhibition of other kinase families. For example, derivatives have been developed as selective inhibitors of Janus kinase 3 (JAK3), a key target in autoimmune disorders.[6] Additionally, 2,5-diaminopyrimidine derivatives have been discovered as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a regulator of B-cell function.[7]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of representative diaminodihydroxypyrimidine and diaminopyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 22 | MV4-11 | Acute Myeloid Leukemia | 0.208 | [2] |

| 22 | RS4;11 | Acute Lymphoblastic Leukemia | 0.288 | [2] |

| 22 | MM.1S | Multiple Myeloma | 0.175 | [2] |

| 22 | Mino | Mantle Cell Lymphoma | 0.0375 | [2] |

| 22 | Jeko-1 | Mantle Cell Lymphoma | 0.169 | [2] |

| A12 | A549 | Non-small Cell Lung Cancer | 0.130 | [5] |

| A12 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.094 | [5] |

| 15 | MV4-11 | Acute Myeloid Leukemia | 0.127 | [8] |

| 15 | OVCAR5 | Ovarian Cancer | 0.150 | [8] |

| 15 | A2780 | Ovarian Cancer | 0.158 | [8] |

| Compound 7 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.042 (BRD4), 0.02 (PLK1) | [9] |

| Compound 6 | HepG2 | Hepatocellular Carcinoma | 0.21 | [10] |

Table 2: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 22 | CDK7 | 7.21 | [2] |

| 22 | CDK9 | 704.1 | [2] |

| NU6027 | CDK1/cyclin B1 | 2900 | [3] |

| NU6027 | CDK2/cyclin A3 | 2200 | [3] |

| 17 | CDK2 | 0.29 | [4] |

| 15 | CDK2 | 5 | [8] |

| 11i | JAK3 | - | [6] |

| Compound 7 | BRD4 | 29 | [9] |

| Compound 7 | PLK1 | 20 | [9] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanistic theme for the anticancer activity of diaminodihydroxypyrimidine compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Modulation of the Apoptotic Pathway

Apoptosis is a tightly regulated process involving a cascade of signaling events. Diaminodihydroxypyrimidine derivatives have been shown to modulate key proteins in this pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members, are critical regulators of the intrinsic apoptotic pathway.[11][12] Several studies have indicated that diaminopyrimidine compounds can downregulate the expression of anti-apoptotic Bcl-2, thereby shifting the cellular balance towards apoptosis.[9][13] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c and the activation of a cascade of cysteine-aspartic proteases known as caspases.[14] In particular, the activation of the executioner caspase, caspase-3, is a key event in the dismantling of the cell.[15] Diaminopyrimidine derivatives have been shown to induce the cleavage and activation of caspase-3, leading to the execution of the apoptotic program.[9][16]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. As potent CDK inhibitors, they block the phosphorylation of key substrates required for cell cycle transitions. For example, inhibition of the CDK2/Cyclin A complex is known to disrupt progression through the S and G2/M phases of the cell cycle.[17] Compound 22 , a CDK7 inhibitor, has been shown to induce G1/S phase arrest in MV4-11 cells.[2] Similarly, the CDK2 inhibitor 15 caused cell cycle arrest at the S and G2/M phases in ovarian cancer cells.[8] This arrest of the cell cycle provides an additional mechanism for the antiproliferative effects of these compounds.

Mandatory Visualizations

Signaling Pathway: Diaminodihydroxypyrimidine-Induced Apoptosis

Caption: Proposed apoptotic pathway induced by diaminodihydroxypyrimidine compounds.

Signaling Pathway: Diaminodihydroxypyrimidine-Induced Cell Cycle Arrest

Caption: Mechanism of cell cycle arrest by diaminodihydroxypyrimidine compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: General experimental workflow for diaminodihydroxypyrimidine drug discovery.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Diaminodihydroxypyrimidine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the diaminodihydroxypyrimidine compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Purified target kinase and its specific substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Diaminodihydroxypyrimidine compound stock solution (in DMSO)

-

Kinase reaction buffer

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 5 µL. This includes the kinase, substrate, ATP, and the diaminodihydroxypyrimidine compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated and untreated cells in lysis buffer. Quantify the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize the data.

Conclusion

Diaminodihydroxypyrimidine compounds represent a highly promising class of molecules for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and often selectively inhibit key kinases involved in cell cycle control and to induce apoptosis in cancer cells underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that continued research and development in this area will lead to the discovery of new and effective treatments for a range of human diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bcl2 induces DNA replication stress by inhibiting ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of BCL2 Family Members Increases the Efficacy of Copper Chelation in BRAFV600E-Driven Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disarib, a Specific BCL2 Inhibitor, Induces Apoptosis in Triple-Negative Breast Cancer Cells and Impedes Tumour Progression in Xenografts by Altering Mitochondria-Associated Processes [mdpi.com]

- 14. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,5-Diamino-4,6-dihydroxypyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diamino-4,6-dihydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While its direct therapeutic applications are limited, its chemical scaffold is central to the development of numerous derivatives with significant medicinal value. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the extensive role of this compound as a foundational core in medicinal chemistry. We will explore the journey from its synthesis to its incorporation into potent therapeutic agents, with a focus on anticancer and kinase-inhibiting compounds. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside quantitative data on the activity of its derivatives, to facilitate further research and drug discovery efforts in this promising area.

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a vast number of natural and synthetic compounds with diverse pharmacological activities. Among the myriad of pyrimidine derivatives, this compound stands out as a key synthetic intermediate. Its structural features, particularly the presence of multiple reactive sites, allow for extensive chemical modifications, leading to the generation of large libraries of compounds for biological screening. This guide will delve into the synthesis of this important scaffold and highlight its significance by showcasing the potent biological activities of its derivatives, thereby underscoring its value in modern drug discovery.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a well-established multi-step process, typically commencing from readily available starting materials like dimethyl malonate and guanidine hydrochloride. The overall synthetic scheme involves cyclization, nitrosation, reduction, and finally, salt formation.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a composite of established methods and is intended for research purposes.[1]

Step 1: Cyclization

-

In a suitable reaction vessel, add guanidine hydrochloride to a solution of sodium methoxide in methanol.

-

Heat the mixture with stirring to 35-50°C.

-

Slowly add dimethyl malonate dropwise, maintaining the temperature.

-

After the addition is complete, continue the reaction at 35-50°C for 0.5-6 hours.

-

Following the insulation period, remove the methanol under reduced pressure.

-

Dissolve the resulting solid in water and adjust the pH to 0-8 with acid.

-

Cool the solution to induce precipitation, filter the solid, and dry to obtain the intermediate product.

Step 2: Nitrosation, Reduction, and Salt Formation

-

The intermediate from the cyclization step is then subjected to a nitrosation reaction, typically using sodium nitrite in an acidic medium.

-

The nitroso-intermediate is subsequently reduced. Common reduction methods include using sodium dithionite (vat powder) or catalytic hydrogenation with a palladium-carbon catalyst.[1]

-

The resulting this compound is then treated with hydrochloric acid to form the stable hydrochloride salt.

-

The final product is isolated by filtration and dried. The purity of the product is typically high, often exceeding 99%.[1]

Role as a Key Synthetic Intermediate

The primary role of this compound in medicinal chemistry is as a precursor for more complex and biologically active molecules. A key transformation is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This chlorinated intermediate is highly reactive and serves as a versatile platform for introducing various substituents at the 4 and 6 positions through nucleophilic substitution reactions. This strategy is fundamental in the synthesis of a wide range of diaminopyrimidine-based drugs. A notable example is its use as an intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]

Experimental Protocol: Preparation of 2,5-Diamino-4,6-dichloropyrimidine

This protocol is based on established procedures for the chlorination of this compound hydrochloride.[2][3][4]

-

Dry this compound hydrochloride under vacuum.

-

In a reaction vessel, combine the dried starting material with phosphorus oxychloride and a quaternary ammonium chloride (e.g., N-ethyl-N-methyl piperidinium chloride).[3]

-

Heat the mixture with stirring, for instance, to 105°C for 24 hours.[3]

-

After the reaction is complete, carefully pour the reaction mixture into ice-water to quench the excess phosphorus oxychloride.

-

Adjust the pH of the solution to neutral (pH 7) using a base like sodium hydroxide.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

-

The crude 2,5-diamino-4,6-dichloropyrimidine can be further purified by recrystallization or chromatography.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic building block, its derivatives exhibit a broad spectrum of potent biological activities. The diaminopyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives showing efficacy as anticancer agents, kinase inhibitors, and antimicrobial compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of diaminopyrimidine derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 9k | A549 | Lung Cancer | 2.14 |

| HCT-116 | Colon Cancer | 3.59 | |

| PC-3 | Prostate Cancer | 5.52 | |

| MCF-7 | Breast Cancer | 3.69 | |

| Compound 13f | A549 | Lung Cancer | 1.98 |

| HCT-116 | Colon Cancer | 2.78 | |

| PC-3 | Prostate Cancer | 4.27 | |

| MCF-7 | Breast Cancer | 4.01 | |

| Compound 7i | HCT116 | Colon Cancer | 4.93 |

| HT-29 | Colon Cancer | 5.57 | |

| MCF-7 | Breast Cancer | 8.84 | |

| HeLa | Cervical Cancer | 14.16 |

Data sourced from multiple studies on novel 2,4-diaminopyrimidine derivatives.[5][6]

Kinase Inhibition

Kinases are a critical class of enzymes often dysregulated in cancer and other diseases. Diaminopyrimidine derivatives have been successfully developed as potent inhibitors of various kinases.

-

B-lymphoid Tyrosine Kinase (BLK) Degraders: A series of 2,5-diaminopyrimidine-based compounds have been identified as selective degraders of BLK, a kinase involved in B-cell receptor signaling. These compounds show promise in the treatment of B-cell lymphomas and autoimmune diseases.

-

CDK7 Inhibitors: The 2,4-diaminopyrimidine scaffold has been utilized to design potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.

Dihydrofolate Reductase (DHFR) Inhibition

The diaminopyrimidine core is a classic pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. This has led to the development of antibacterial and antiprotozoal drugs.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of diaminopyrimidine derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

B-Cell Receptor Signaling Pathway

dot

References

- 1. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 2. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine: Application Notes and Protocols for Researchers